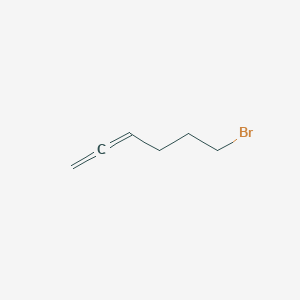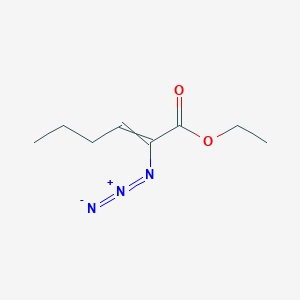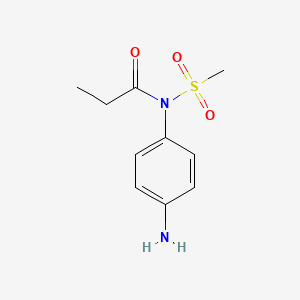
N-(4-Aminophenyl)-N-(methanesulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide backbone with a 4-aminophenyl and a methylsulfonyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- typically involves the reaction of 4-aminobenzene sulfonamide with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, N-(4-aminophenyl)-N-(ethylsulfonyl)-
- Propanamide, N-(4-aminophenyl)-N-(methylthio)-
- Propanamide, N-(4-aminophenyl)-N-(methylcarbamoyl)-
Uniqueness
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is unique due to the presence of both the 4-aminophenyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups can result in unique properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
61068-52-8 |
|---|---|
Molekularformel |
C10H14N2O3S |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C10H14N2O3S/c1-3-10(13)12(16(2,14)15)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 |
InChI-Schlüssel |
RMOIZUQANVUFRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)
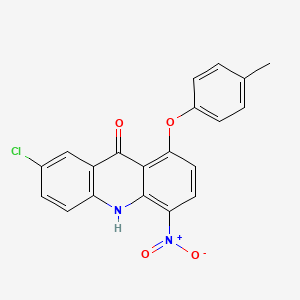
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
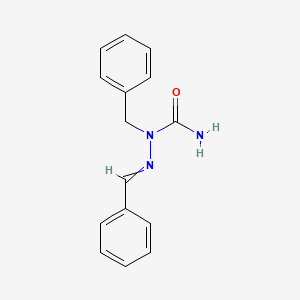
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
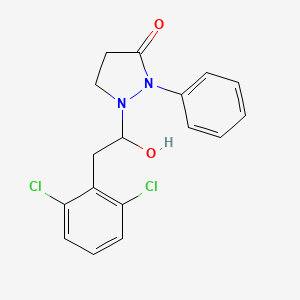
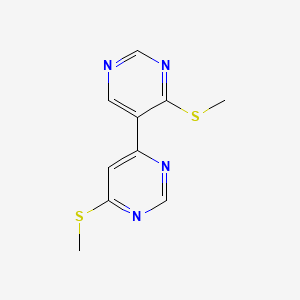
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
